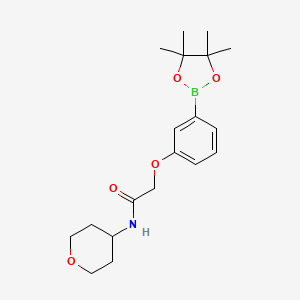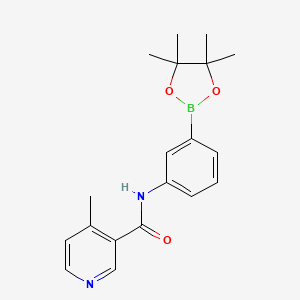
1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and methoxyethoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated benzene derivative followed by the introduction of the methoxyethoxy group through etherification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale bromination and etherification processes, optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Biology: The compound can be utilized in studies involving the modification of biomolecules and the investigation of biological pathways.
Wirkmechanismus
The mechanism by which 1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-fluoro-2-methylbenzene: Lacks the methoxyethoxy group, which may affect its reactivity and applications.
1-Bromo-5-fluoro-2-methylbenzene: Similar structure but without the methoxyethoxy group, leading to different chemical properties.
1-Bromo-4-(2-methoxyethoxy)-2-methylbenzene:
The presence of the methoxyethoxy group and the fluorine atom in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-bromo-5-fluoro-4-(2-methoxyethoxy)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-7-5-10(14-4-3-13-2)9(12)6-8(7)11/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWRPUYXSXZKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162702.png)
![3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162708.png)
![3-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162715.png)
![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162721.png)
![3-Amino-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162735.png)
![3-Amino-4'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162739.png)
![3-Amino-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162742.png)


